molecular formula C8H6N6 B12272286 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-imidazole

1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-imidazole

Cat. No.: B12272286
M. Wt: 186.17 g/mol
InChI Key: ZWYATXAEMXOKSX-UHFFFAOYSA-N
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Description

1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-imidazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the fusion of a triazole ring with a pyridazine ring, which imparts unique chemical and biological properties. The presence of the imidazole ring further enhances its potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-hydrazinylpyridazine with imidazole-1-carboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .

Chemical Reactions Analysis

Types of Reactions

1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-imidazole involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial enzyme function or anticancer activity by inhibiting key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-imidazole stands out due to the presence of both the triazole and imidazole rings, which confer unique electronic properties and enhance its potential for diverse applications. The combination of these rings allows for more versatile interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C8H6N6

Molecular Weight

186.17 g/mol

IUPAC Name

6-imidazol-1-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C8H6N6/c1-2-8(13-4-3-9-5-13)12-14-6-10-11-7(1)14/h1-6H

InChI Key

ZWYATXAEMXOKSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN2C1=NN=C2)N3C=CN=C3

Origin of Product

United States

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